

Application Notes and Protocols: In Vitro Combination of ReACp53 with Chemotherapy

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Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574799

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Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In a significant percentage of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that can lose its tumor-suppressive functions and even gain oncogenic properties.[1] A subset of these mutations causes p53 to misfold and form amyloid-like aggregates, further compromising its function.[2][3]

ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive activities.[1][3] This restoration of p53 function presents a compelling therapeutic strategy, particularly in combination with conventional chemotherapy. Chemotherapeutic agents like platinum-based drugs (e.g., carboplatin, cisplatin) and anthracyclines (e.g., doxorubicin) induce DNA damage, a potent trigger for p53-mediated apoptosis.[4][5] By reactivating mutant p53, **ReACp53** can potentially lower the threshold for chemotherapy-induced apoptosis, leading to synergistic or additive anti-cancer effects.[2][6]

These application notes provide detailed protocols for investigating the in vitro efficacy of combining **ReACp53** with standard chemotherapeutic agents. The methodologies outlined below are based on published studies and are intended to guide researchers in assessing the potential of this combination therapy in various cancer cell models.

Data Presentation

The following tables summarize the quantitative data from in vitro studies combining **ReACp53** with chemotherapy.

Table 1: Synergy Scores for **ReACp53** and Carboplatin Combination in Ovarian Cancer Cell Lines[4]

Cell Line	TP53 Mutation Status	Synergy Score (Loewe)	Synergy Score (Bliss)	Synergy Score (HSA)	Synergy Score (ZIP)	Overall Synergy
OVCAR3	R248Q	11.2	10.5	9.8	11.5	Synergistic
OVCAR4	R248Q	8.5	7.9	7.2	8.8	Synergistic
OVCAR8	R248Q	2.1	1.8	1.5	2.3	Additive
KURAMOC HI	R248Q	1.5	1.2	0.9	1.7	Additive
COV362	Y220C	3.4	3.1	2.8	3.6	Additive
CAOV3	R175H	2.8	2.5	2.1	3.0	Additive
SKOV3	p53-null	N/A	N/A	N/A	N/A	Not Applicable
HEYA8	Wild-type	N/A	N/A	N/A	N/A	Not Applicable

Synergy scores were calculated using the SynergyFinder 2.0 tool. Scores >10 are considered synergistic, scores between -10 and 10 are considered additive, and scores <-10 are considered antagonistic.

Table 2: Effect of **ReACp53** and Cisplatin on Apoptosis in OVCAR3 Cells[7]

Treatment	Concentration	% Apoptotic Cells (Annexin V+)	Fold Increase vs. Control
Control	-	5.2%	1.0
ReACp53	10 μ M	8.1%	1.6
Cisplatin	5 μ M	12.5%	2.4
ReACp53 + Cisplatin	10 μ M + 5 μ M	28.3%	5.4

Experimental Protocols

Cell Culture and Reagents

- Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR3, OVCAR4) or other cancer cell lines harboring mutant p53 are suitable models. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics.[4]
- **ReACp53**: **ReACp53** peptide can be synthesized and purified. A stock solution is typically prepared in sterile, nuclease-free water or DMSO.[8]
- Chemotherapeutic Agents: Carboplatin, cisplatin, and doxorubicin should be of cell culture grade. Stock solutions are typically prepared in sterile water or DMSO, depending on the agent's solubility.

Protocol for 3D Organoid Drug Assay

This protocol is adapted from Neal et al. (2021) and is suitable for assessing the combination effect in a more physiologically relevant 3D culture system.[4]

- Cell Seeding:
 - Harvest and count the desired cancer cells.
 - Resuspend the cells in a 1:1 mixture of Matrigel and the appropriate cell culture medium.
 - Seed 5,000 cells in a 50 μ L drop along the inner wall of a 96-well plate.

- Allow the Matrigel to solidify at 37°C for 30 minutes.
- Gently add 100 µL of culture medium to each well.
- Drug Treatment:
 - After 48 hours of organoid formation, prepare serial dilutions of **ReACp53** (e.g., 0-10 µM) and the chemotherapeutic agent (e.g., carboplatin, 0-50 µM) in culture medium.
 - Create a dose-response matrix by adding different combinations of **ReACp53** and the chemotherapeutic agent to the wells. Include single-agent and vehicle controls.
 - Incubate the plate at 37°C in a humidified incubator.
 - Replenish the drug-containing medium daily for 72 hours.
- Cell Viability Assessment (CellTiter-Glo® 3D Assay):
 - After the treatment period, equilibrate the plate to room temperature for 30 minutes.
 - Add 100 µL of CellTiter-Glo® 3D reagent to each well.
 - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.
 - Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on the dose-response matrix data.[\[2\]](#)

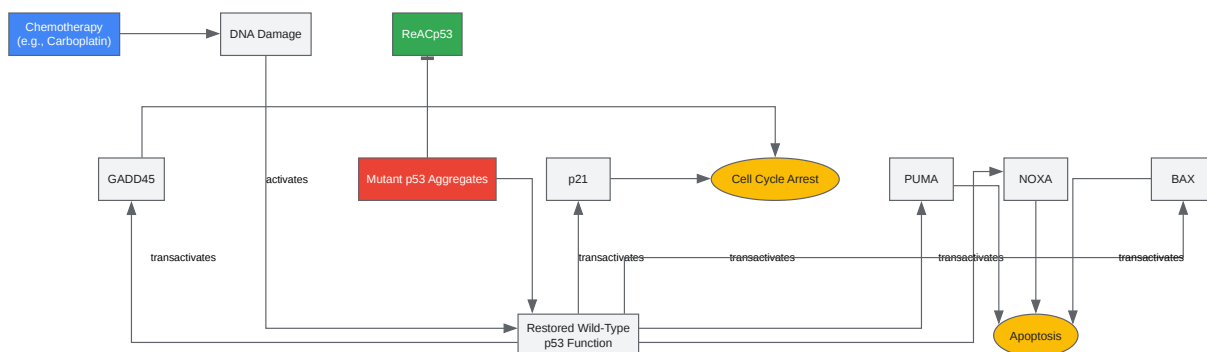
Protocol for Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by the combination treatment.

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.
 - Treat the cells with **ReACp53**, the chemotherapeutic agent, or the combination for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.
- Cell Harvesting and Staining:
 - Collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (by trypsinization).
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry.
 - Annexin V-positive, PI-negative cells are considered early apoptotic.
 - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

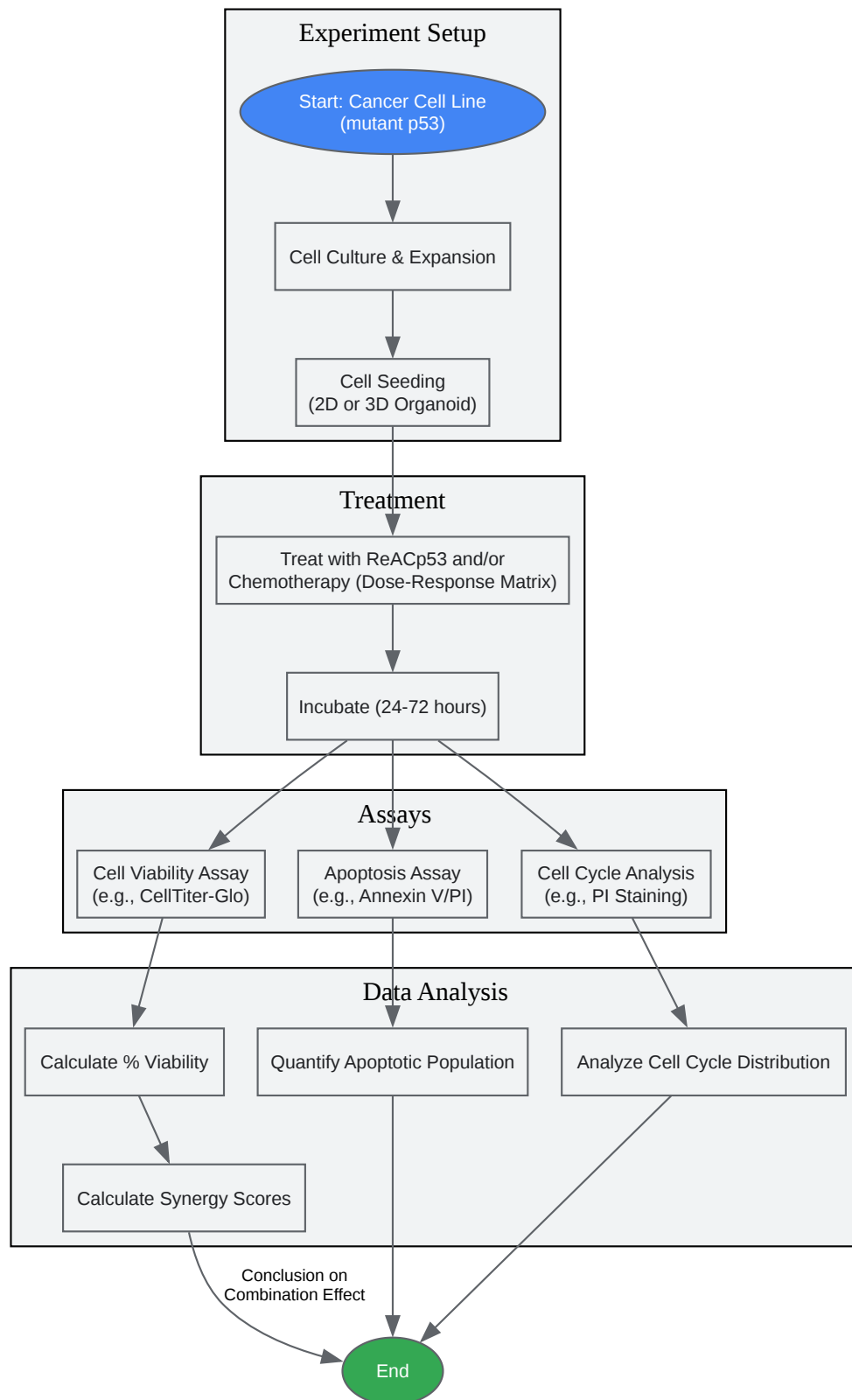
Signaling Pathway of ReACp53 and Chemotherapy Synergy



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Caption: Synergistic pathway of **ReACp53** and chemotherapy.

Experimental Workflow for In Vitro Combination Studies



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Caption: Workflow for **ReACp53** and chemotherapy combination studies.

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